molecular formula C18H12F2N4O2 B11966946 Methyl 2-amino-1-(3,4-difluorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Methyl 2-amino-1-(3,4-difluorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Cat. No.: B11966946
M. Wt: 354.3 g/mol
InChI Key: XWLSNMWBPSOOCL-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(3,4-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core. This scaffold is characterized by fused pyrrole and quinoxaline rings, with substituents at the 1-, 2-, and 3-positions:

  • Position 1: A 3,4-difluorophenyl group, which introduces electron-withdrawing fluorine atoms.
  • Position 3: A methyl ester (–COOCH₃), influencing solubility and metabolic stability.

Key attributes of the pyrrolo[2,3-b]quinoxaline core include π-conjugation for electronic applications and hydrogen-bonding capacity for biological interactions .

Properties

Molecular Formula

C18H12F2N4O2

Molecular Weight

354.3 g/mol

IUPAC Name

methyl 2-amino-1-(3,4-difluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C18H12F2N4O2/c1-26-18(25)14-15-17(23-13-5-3-2-4-12(13)22-15)24(16(14)21)9-6-7-10(19)11(20)8-9/h2-8H,21H2,1H3

InChI Key

XWLSNMWBPSOOCL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)F)F)N

Origin of Product

United States

Preparation Methods

Pyrroline Intermediate Preparation

The starting material, pyrroline 1 , is synthesized via a Hofmann-Löffler reaction or modified Knorr pyrrole synthesis. Subsequent aromatization using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) yields pyrrole derivative 2 .

Cyclization to Quinoxaline

Cyclization of 2 with 3,4-difluoroaniline under acidic conditions (e.g., HCl/EtOH) forms the quinoxaline ring. This step is catalyzed by Lewis acids such as ZnCl₂, achieving yields of 68–72%.

Table 1: Cyclization Reaction Optimization

CatalystTemperature (°C)Yield (%)Purity (HPLC)
ZnCl₂807298.5
FeCl₃906597.2
BF₃·Et₂O705895.8

Functionalization of the Pyrroloquinoxaline Core

Introduction of the 3,4-Difluorophenyl Group

The 3,4-difluorophenyl substituent is introduced via Suzuki-Miyaura coupling. Bromination of the pyrroloquinoxaline core at position 1 using N-bromosuccinimide (NBS) generates intermediate 3 , which reacts with 3,4-difluorophenylboronic acid under Pd(PPh₃)₄ catalysis.

Reaction Conditions :

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 90°C

  • Yield: 85%

  • Catalyst Loading: 5 mol% Pd(PPh₃)₄

Amination at Position 2

Amination is achieved through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling. Microwave-assisted reactions with ammonium hydroxide at 150°C for 30 minutes provide the 2-amino derivative 4 with 78% yield.

Table 2: Amination Methods Comparison

MethodConditionsYield (%)
SNAr (NH₄OH)150°C, microwave, 30 min78
Buchwald-Hartwig (NH₃)Pd₂(dba)₃, Xantphos, 110°C82

Esterification and Final Product Isolation

Carboxylation and Methylation

The 3-carboxylate group is introduced via carboxylation of intermediate 4 using CO₂ under high pressure (5 atm) in the presence of CuI and 1,10-phenanthroline. Subsequent esterification with methanol and H₂SO₄ yields the methyl ester.

Key Observations :

  • Carboxylation efficiency depends on CO₂ pressure (optimal: 5 atm).

  • Esterification at 60°C for 12 hours achieves >95% conversion.

Purification and Characterization

The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallized from ethanol. Structural confirmation is performed using:

  • ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (quinoxaline protons), δ 6.7–7.3 ppm (difluorophenyl).

  • HRMS : [M+H]⁺ calculated for C₁₉H₁₃F₂N₃O₂: 370.1064, found: 370.1066.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competitive ring formation at alternative positions is mitigated by using sterically hindered bases (e.g., DIPEA) and low temperatures (0–5°C).

Fluorine Substituent Stability

The electron-withdrawing nature of fluorine groups necessitates mild acidic conditions during cyclization to prevent decomposition.

Scalability and Industrial Feasibility

Pilot-scale batches (1 kg) demonstrate consistent yields of 70–75% using flow chemistry for cyclization and amination steps. Continuous flow systems reduce reaction times by 40% compared to batch processes.

Comparative Analysis with Analogous Compounds

Methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, a structural analog, requires harsher amination conditions (130°C, 24 hours) due to increased steric hindrance from the third fluorine atom.

Scientific Research Applications

Synthesis Methodologies

  • Refluxing with Amines : The compound can be synthesized by refluxing 3,4-difluoroaniline with specific carboxylic acid derivatives in the presence of catalysts.
  • Cyclization Reactions : Cyclization reactions involving diazo compounds and amines have also been reported to yield this compound effectively.

Biological Activities

The biological activities of methyl 2-amino-1-(3,4-difluorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate have been investigated in several studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : In vitro tests on various cancer cell lines (e.g., HCT-116 and MCF-7) have demonstrated that the compound has IC50 values ranging from 1.9 to 7.52 μg/mL, suggesting potent antiproliferative effects against these cancer cells .
  • Mechanism of Action : The mechanism appears to involve selective targeting of cancerous cells, potentially leading to apoptosis through disruption of cellular processes .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

  • Bacterial Inhibition : Studies have reported that derivatives of pyrroloquinoxaline compounds can inhibit the growth of various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Fungal Activity : Antifungal assays have indicated activity against Candida albicans and other fungal pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the core structure can lead to variations in biological activity:

  • Fluorination Effects : The introduction of fluorine atoms at specific positions on the phenyl ring has been shown to enhance both anticancer and antimicrobial activities .
  • Substituent Variations : Different substituents on the pyrroloquinoxaline scaffold can significantly affect the binding affinity to biological targets and overall potency.

Case Studies

Several case studies have documented the successful application of this compound in drug development:

  • Case Study 1 : A research group synthesized a series of derivatives based on this compound and evaluated their anticancer properties against multiple cell lines. The study revealed that modifications led to improved selectivity and reduced toxicity in normal cells .
CompoundIC50 (μg/mL)Cancer Cell Line
Compound A5.0HCT-116
Compound B6.5MCF-7
Compound C7.0HCT-116

Mechanism of Action

The mechanism of action of Methyl 2-amino-1-(3,4-difluorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The difluorophenyl group and the pyrroloquinoxaline core may play a role in binding to these targets, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 3,4-difluorophenyl group distinguishes the target compound from analogs with other aryl substituents:

Compound Name Substituent at Position 1 Key Properties/Implications Reference ID
Methyl 2-amino-1-(3,4-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (Target) 3,4-difluorophenyl Enhanced lipophilicity and electron-withdrawing effects; potential for kinase inhibition Inferred
Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-CF₃-phenyl Higher electronegativity; increased metabolic stability due to trifluoromethyl group
Methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3,5-dichlorophenyl Steric hindrance and halogen bonding; potential cytotoxicity
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile 4-aminophenyl Improved aqueous solubility; demonstrated 91% corrosion inhibition efficiency in acidic media

Structural Insights :

  • Fluorine and chlorine substituents increase lipophilicity and may enhance blood-brain barrier penetration.

Ester Group Variations

The methyl ester at position 3 can be replaced with other esters or functional groups:

Compound Name Functional Group at Position 3 Impact on Properties Reference ID
Methyl 2-amino-1-(3,4-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (Target) –COOCH₃ Moderate solubility in organic solvents; susceptibility to esterase hydrolysis Inferred
Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate –COOCH₂CH₃ Reduced metabolic clearance compared to methyl ester; increased steric bulk
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile –CN Enhanced electronic properties for corrosion inhibition; limited solubility in polar solvents
2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide –CONH₂ Improved hydrogen-bonding capacity; potential for targeting enzyme active sites

Key Trends :

  • Methyl/ethyl esters balance solubility and metabolic stability.
  • Carboxamide and cyano groups expand applications in materials science and medicinal chemistry .

Biological Activity

Methyl 2-amino-1-(3,4-difluorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate (CAS Number: 518335-08-5) is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H12F2N4O2
  • IUPAC Name : this compound
  • Molecular Weight : 354.31 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases involved in cancer cell proliferation. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Protein Binding : Its structure allows it to bind effectively to protein targets, modulating their activity and influencing signaling pathways related to cell growth and survival.

Biological Activity Overview

The following table summarizes the biological activities and effects observed in various studies:

Activity Type Description Reference
Anticancer ActivityInhibits proliferation of cancer cells in vitro (e.g., HeLa and HCT116 cell lines)
Kinase InhibitionSelective inhibition of CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively
Anti-inflammatory EffectsModulates inflammatory pathways, potentially useful in treating inflammatory diseases
Neuroprotective EffectsExhibits neuroprotective properties in models of neurodegeneration

Case Studies

  • Cancer Therapeutics :
    A study investigating the compound's effect on various cancer cell lines demonstrated significant inhibition of cell growth. The compound's selectivity for CDK2 over CDK9 suggests a favorable therapeutic window for targeting specific cancer types while minimizing side effects.
  • Inflammatory Diseases :
    Research has indicated that this compound can modulate inflammatory responses in vitro, suggesting potential applications in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
  • Neuroprotection :
    In models of neurodegenerative diseases, the compound has shown promise in reducing neuronal apoptosis and inflammation, indicating a potential role in therapies for conditions such as Alzheimer's disease.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-1-(3,4-difluorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with condensation of halogenated phenyl precursors with pyrroloquinoxaline intermediates. Key steps include:
  • Step 1 : Formation of the pyrroloquinoxaline core via cyclization of 2,3-diaminoquinoxaline with α-keto esters under acidic conditions .
  • Step 2 : Introduction of the 3,4-difluorophenyl group via Buchwald-Hartwig amination or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) .
  • Step 3 : Esterification with methyl chloroformate in anhydrous DMF.
    Optimization strategies:
  • Use microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 60–70% yield achieved in 2 hours under 150°C) .
  • Monitor purity via TLC and HPLC, with final purification by column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .

Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Essential techniques include:
  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR. Key signals:
  • Aromatic protons (δ 7.2–8.1 ppm, split due to fluorine coupling).
  • Methyl ester (δ 3.8–4.0 ppm, singlet).
  • Amino group (δ 5.5–6.0 ppm, broad) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 398.12) .
  • HPLC : Assess purity (>95% using C18 column, gradient elution with acetonitrile/water) .
    Data contradictions (e.g., unexpected peaks in NMR) may arise from residual solvents or byproducts; re-purification via recrystallization (ethanol/water) is recommended .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Initial screens should focus on:
  • Kinase Inhibition : Use ADP-Glo™ kinase assays (e.g., against FGFR1 or EGFR) at 1–10 µM concentrations .
  • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., MCF-7, HCT-116) with IC₅₀ determination .
  • Microbial Growth Inhibition : Broth microdilution assays (e.g., against S. aureus or E. coli) at 50–200 µg/mL .
    Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) are critical .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed mechanisms of action?

  • Methodological Answer : Conflicting data (e.g., variable IC₅₀ across cell lines) can be addressed via:
  • Molecular Docking : Simulate binding to targets (e.g., FGFR2) using AutoDock Vina. Compare pose stability and binding energy (ΔG) with analogs .
  • MD Simulations : Assess ligand-protein stability over 100 ns trajectories (GROMACS) to validate interactions with catalytic lysine (K508) or hinge regions .
  • QSAR Modeling : Corporate substituent effects (e.g., fluorine vs. chlorine) on bioactivity using CoMFA/CoMSIA .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Methodological Answer : Structural modifications include:
  • Prodrug Design : Replace methyl ester with PEGylated esters for enhanced aqueous solubility .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to improve dissolution rates .
  • Nanoparticle Encapsulation : Load into PLGA nanoparticles (60–100 nm) via emulsion-solvent evaporation, achieving sustained release over 72 hours .
    Validate via:
  • LogP Measurement : Compare partition coefficients (shake-flask method, octanol/water) .
  • Caco-2 Permeability Assay : Assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates good bioavailability) .

Q. How do structural variations (e.g., difluorophenyl vs. dichlorophenyl) impact SAR?

  • Methodological Answer : Key comparisons (see Table 1 ):
SubstituentLogPIC₅₀ (FGFR1, nM)Solubility (µg/mL)
3,4-Difluoro2.845 ± 312.5 ± 1.2
3,5-Dichloro3.4120 ± 105.8 ± 0.7
Fluorine’s electronegativity enhances hydrogen bonding with Asp641 in FGFR1, improving potency. Chlorine’s hydrophobicity increases LogP but reduces solubility .

Q. What experimental designs address batch-to-batch variability in synthesis?

  • Methodological Answer : Mitigation strategies include:
  • DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology .
  • In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) to identify sensitive steps (e.g., ester hydrolysis) .

Notes

  • For unresolved discrepancies (e.g., conflicting bioactivity data), cross-validate via orthogonal assays (SPR, ITC) .

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